N,N-Dimethyl-1,3-dioxolan-2-amine

Hydrolytic stability Acetal protection Aqueous reaction compatibility

N,N-Dimethyl-1,3-dioxolan-2-amine (also known as N,N-dimethylformamide ethylene acetal or 2-dimethylamino-1,3-dioxolane) is a cyclic amide acetal belonging to the 1,3-dioxolane family. It features a five-membered cyclic acetal ring bearing a tertiary dimethylamino substituent at the 2-position, with molecular formula C₅H₁₁NO₂ and molecular weight 117.15 g/mol.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 19449-26-4
Cat. No. B100803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-1,3-dioxolan-2-amine
CAS19449-26-4
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCN(C)C1OCCO1
InChIInChI=1S/C5H11NO2/c1-6(2)5-7-3-4-8-5/h5H,3-4H2,1-2H3
InChIKeyMPMQNXVIUFUDEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-1,3-dioxolan-2-amine (CAS 19449-26-4): Physicochemical Identity and Compound-Class Positioning


N,N-Dimethyl-1,3-dioxolan-2-amine (also known as N,N-dimethylformamide ethylene acetal or 2-dimethylamino-1,3-dioxolane) is a cyclic amide acetal belonging to the 1,3-dioxolane family [1]. It features a five-membered cyclic acetal ring bearing a tertiary dimethylamino substituent at the 2-position, with molecular formula C₅H₁₁NO₂ and molecular weight 117.15 g/mol [2]. Its key physicochemical properties include a density of 1.015 g/mL at 20 °C, a boiling point of 142–144 °C, a flash point of 38 °C, a refractive index n20/D of 1.429, and a predicted pKa of 5.00 ± 0.20 [3]. The compound is moisture-sensitive and classified as a flammable liquid (UN 1993, hazard class 3, PG 3) [3]. It is commercially available through major suppliers such as Sigma-Aldrich, typically at ≥90% purity (technical grade) .

Why N,N-Dimethyl-1,3-dioxolan-2-amine Cannot Be Replaced by Acyclic DMF Acetals or Alternative Dioxolane Derivatives


N,N-Dimethyl-1,3-dioxolan-2-amine occupies a structurally distinct position at the intersection of amide acetal reactivity and cyclic acetal stability. Its closest commercial analogs—N,N-dimethylformamide dimethyl acetal (DMF-DMA, CAS 4637-24-5) and N,N-dimethylformamide diethyl acetal (DMF-DEA, CAS 1188-33-6)—are acyclic amide acetals that differ fundamentally in both physicochemical properties and reaction behavior [1]. Critically, the cyclic 1,3-dioxolane ring confers hydrolytic stability that is quantitatively superior to acyclic acetals: cyclic acetals remain stable under conditions where acyclic dimethyl and diethyl acetals undergo quantitative hydrolysis (80 °C in neat water, no catalyst) [2]. Furthermore, the cyclic structure uniquely enables the direct transfer of an intact ethylene ketal protecting group to carbonyl substrates—a transformation that acyclic DMF acetals cannot perform because they deliver alkoxy groups rather than a cyclic dioxyethylene moiety [3]. These differences mean that procurement decisions cannot treat these compounds as interchangeable without compromising reaction outcome, selectivity, or safety profile.

Quantitative Differentiation Evidence for N,N-Dimethyl-1,3-dioxolan-2-amine vs. Closest Analogs


Enhanced Hydrolytic Stability: Cyclic vs. Acyclic Acetal Resilience Under Aqueous Conditions

N,N-Dimethyl-1,3-dioxolan-2-amine, as a cyclic acetal, exhibits fundamentally greater resistance to hydrolysis compared to its acyclic counterparts DMF dimethyl acetal and DMF diethyl acetal. In a controlled study, various aliphatic and aromatic acyclic dimethyl and diethyl acetals underwent essentially quantitative hydrolysis when heated to 80 °C in neat water or aqueous medium without any catalyst or additive, whereas cyclic acetals (including 1,3-dioxolane-type structures) remained stable under these identical conditions [1]. In a separate kinetic study, cyclic acetophenone acetals hydrolyzed 1.0 × 10³ and 1.8 × 10² times more slowly than their acyclic dimethyl acetal analogue [2]. This stability differential is a class-level inference grounded in the well-established stereoelectronic and entropic advantages of the five-membered cyclic acetal structure, which apply directly to the target compound by virtue of its 1,3-dioxolane ring [3].

Hydrolytic stability Acetal protection Aqueous reaction compatibility

Unique Chemoselective Ethylene Ketal Transfer to Steroidal 3-Ketones: A Capability Absent in Acyclic DMF Acetals

The ethylene-acetal of dimethylformamide (i.e., N,N-dimethyl-1,3-dioxolan-2-amine) reacts specifically with steroidal 3-ketones to deliver the 3-ethylene ketal in the presence of other saturated or unsaturated keto functions within the same molecule [1]. In a representative example, cholestan-3-one was converted to its crystalline ethylene ketal in 83% isolated yield using the target compound . This chemoselective ketal transfer is mechanistically inaccessible to acyclic DMF acetals such as DMF-DMA and DMF-DEA, which react as alkylating or formylating agents by delivering methoxy or ethoxy groups respectively, rather than transferring an intact cyclic ethylene dioxy moiety [2]. Conventional ketalisation using ethylene glycol with acid catalysis lacks this level of discrimination among multiple keto groups and can lead to mixed ketal products or acid-catalyzed side reactions in sensitive polyfunctional steroids [1].

Chemoselective protection Steroid chemistry Ketalisation

Superior Thermal and Safety Profile: Higher Boiling Point and Flash Point vs. Acyclic DMF Acetals

N,N-Dimethyl-1,3-dioxolan-2-amine exhibits a boiling point of 142–144 °C and a flash point of 38 °C, which are substantially higher than those of the most common acyclic analog, DMF dimethyl acetal (bp 102–103 °C, flash point 5–7 °C) [1]. This represents a boiling point elevation of approximately 40 °C and a flash point increase of approximately 31–33 °C. Compared to DMF diethyl acetal (bp 130–133 °C, flash point 17–28 °C), the target compound still maintains a boiling point advantage of approximately 10–14 °C and a flash point advantage of approximately 10–21 °C . The higher boiling point enables reactions at elevated temperatures without pressurization, while the higher flash point reduces flammability hazard during handling, storage, and transport (shipping classification UN 1993, class 3, PG 3) [1].

Thermal stability Process safety Solvent-free reactions

Stereospecific Deoxygenation of 1,2-Diols to Olefins via 2-Dimethylamino-1,3-dioxolane Intermediates

The 2-dimethylamino-1,3-dioxolane scaffold—directly derived from the target compound via reaction with 1,2-diols—enables a stereospecific deoxygenation to olefins upon treatment with trifluoromethane sulfonic anhydride and diisopropylethylamine in toluene under mild conditions [1]. The stereochemistry of the starting diol is faithfully transferred to the olefin product, a feature that is inherent to the cyclic 2-dimethylamino-1,3-dioxolane intermediate and cannot be replicated using acyclic DMF acetal-derived intermediates, which lack the constrained cyclic geometry required for stereospecific elimination [1]. In a related comparative study, pyrolysis of the ethoxydioxolane (acyclic alkoxy analog) was found to be much less efficient for olefin generation than pyrolysis of the dimethylaminodioxolane (the derivative of the target compound), highlighting the functional advantage of the dimethylamino leaving group within the cyclic framework [2].

Stereospecific synthesis Olefination Diol deoxygenation

Accessible Synthesis Route: ~77% Yield from Readily Available Precursors

The target compound is accessible via a straightforward one-step synthesis from ethylene glycol and N,N-dimethylformamide diethyl acetal, with a reported yield of approximately 77% . This synthetic accessibility compares favorably with the synthesis of DMF dimethyl acetal (reported yields of 40–70% via the dialkyl sulfate method) and DMF diethyl acetal (40–70% yield via the same method) [1]. The use of ethylene glycol as a precursor—a bulk commodity chemical—provides a cost-advantaged raw material supply chain relative to the methanol or ethanol required for the acyclic analogs [2]. Additionally, the compound benefits from commercial availability through major suppliers (Sigma-Aldrich), reducing the need for in-house synthesis for many users .

Synthetic accessibility Supply chain Cost-effective procurement

Optimal Application Scenarios for N,N-Dimethyl-1,3-dioxolan-2-amine Based on Quantitative Differentiation Evidence


Selective 3-Keto Protection in Polyfunctional Steroid Synthesis

In steroid total synthesis and medicinal chemistry programs where multiple keto groups coexist on the steroidal framework, N,N-dimethyl-1,3-dioxolan-2-amine enables exclusive protection of the 3-keto position without affecting other saturated or unsaturated ketones, as demonstrated by the 83% isolated yield of cholestan-3-one ethylene ketal in the Vorbrueggen protocol [1]. This chemoselectivity is unattainable with conventional ethylene glycol/acid-catalyzed ketalisation, which produces mixtures, and is mechanistically impossible with acyclic DMF acetals, which cannot transfer an ethylene ketal group [1]. Procurement of this specific reagent is therefore mandatory for synthetic routes requiring this orthogonal protection strategy.

Aqueous or Protic Reaction Environments Requiring Hydrolytically Robust Reagents

When synthetic protocols involve aqueous workup steps, protic solvents, or elevated temperatures in the presence of water, the cyclic acetal structure of N,N-dimethyl-1,3-dioxolan-2-amine provides a decisive stability advantage. Acyclic DMF acetals (dimethyl and diethyl) undergo quantitative hydrolysis under these conditions, whereas cyclic acetals remain intact [2]. This stability difference of 100–1000× in hydrolysis rate [3] makes the target compound the reagent of choice for reactions where adventitious water cannot be rigorously excluded, such as large-scale industrial processes or multi-step sequences with aqueous quenching steps.

Stereospecific Vicinal Diol-to-Olefin Conversion in Natural Product Synthesis

For total synthesis campaigns requiring stereospecific conversion of 1,2-diols to geometrically defined olefins, the target compound provides a unique entry through formation of 2-dimethylamino-1,3-dioxolane intermediates followed by stereospecific elimination [4]. The alternative ethoxydioxolane route is significantly less efficient, and acyclic DMF acetal derivatives cannot form the constrained cyclic intermediate necessary for stereochemical fidelity [4][5]. This application scenario directly leverages the compound's unique cyclic amide acetal architecture and justifies its selection over any acyclic analog.

High-Temperature Synthetic Transformations with Enhanced Process Safety

Process chemistry groups operating reactions above 100 °C benefit from the target compound's boiling point of 142–144 °C, which is approximately 40 °C higher than DMF dimethyl acetal and 10–14 °C higher than DMF diethyl acetal [6]. Combined with a flash point of 38 °C (vs. 5–7 °C for DMF-DMA and 17–28 °C for DMF-DEA), this enables a wider safe operating window without pressurization and reduces fire hazard during storage and handling [6]. These safety and operational advantages are particularly relevant for kilo-lab and pilot-plant scale procurement decisions where thermal process safety is a critical parameter.

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